Cas no 212386-71-5 ((4-Ethoxy-2,3-difluorophenyl)boronic acid)

(4-Ethoxy-2,3-difluorophenyl)boronic acid structure
212386-71-5 structure
商品名:(4-Ethoxy-2,3-difluorophenyl)boronic acid
CAS番号:212386-71-5
MF:C8H9BF2O3
メガワット:201.9631
MDL:MFCD09258743
CID:92421
PubChem ID:354334020

(4-Ethoxy-2,3-difluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 2,3-Difluoro-4-ethoxyphenylboronic acid
    • 4-Ethoxy-2,3-difluorophenylboronic Acid (contains varying amounts of Anhydride)
    • (4-Ethoxy-2,3-difluorophenyl)boronic acid
    • 2,3-Difluoro-4-ethoxybenzeneboronic acid
    • 1-ethoxy-2,3-difluorophenylboronic acid
    • 4-ethoxy-2,3-difluorophenylboronic acid
    • 4-Ethoxy-2,3-difluorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid, (4-ethoxy-2,3-difluorophenyl)-
    • PubChem9562
    • 2,3-Difluoro-4-ethoxyphenylboronicacid
    • KSC201G9B
    • OBKSFBWOZSQGGC-UHFFFAOYSA-N
    • BCP01305
    • SBB071152
    • PC7277
    • FCH1323673
    • LS10925
    • RL02
    • CS-0151521
    • AMY13467
    • FT-0657374
    • DS-13608
    • E1192
    • MFCD09258743
    • AKOS015854230
    • SY032189
    • SCHEMBL425604
    • (4-Ethoxy-2,3-difluorophenyl)boronicacid
    • 212386-71-5
    • J-506948
    • DTXSID80568810
    • A4592
    • 4-Ethoxy-2,3-difluorobenzeneboronic Acid
    • 2,3-Difluoro-4-ethoxyphenylboronic acid(contains varying amounts of Anhydride)
    • DB-027544
    • (4-Ethoxy-2,3-difluoro-phenyl)boronic acid
    • MDL: MFCD09258743
    • インチ: 1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3
    • InChIKey: OBKSFBWOZSQGGC-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(B(O[H])O[H])C([H])=C([H])C=1OC([H])([H])C([H])([H])[H])F

計算された属性

  • せいみつぶんしりょう: 202.061281g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 202.061281g/mol
  • 単一同位体質量: 202.061281g/mol
  • 水素結合トポロジー分子極性表面積: 49.7Ų
  • 重原子数: 14
  • 複雑さ: 182
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.29
  • ゆうかいてん: 135-136 ºC
  • ふってん: 316℃ at 760 mmHg
  • フラッシュポイント: 144.9°C
  • 屈折率: 1.484
  • PSA: 49.69000
  • LogP: 0.04330

(4-Ethoxy-2,3-difluorophenyl)boronic acid セキュリティ情報

(4-Ethoxy-2,3-difluorophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135258-25g
(4-Ethoxy-2,3-difluorophenyl)boronic acid
212386-71-5 97%
25g
$136 2023-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0520-5G
(4-ethoxy-2,3-difluorophenyl)boronic acid
212386-71-5 95%
5g
¥ 422.00 2023-03-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0520-10G
(4-ethoxy-2,3-difluorophenyl)boronic acid
212386-71-5 95%
10g
¥ 706.00 2023-03-10
Matrix Scientific
035291-1g
2,3-Difluoro-4-ethoxyphenylboronic acid
212386-71-5
1g
$24.00 2023-09-10
Matrix Scientific
035291-5g
2,3-Difluoro-4-ethoxyphenylboronic acid
212386-71-5
5g
$79.00 2023-09-10
eNovation Chemicals LLC
D509766-1g
2,3-Difluoro-4-ethoxyphenylboronic acid
212386-71-5 97%
1g
$110 2024-05-24
Chemenu
CM135258-25g
(4-Ethoxy-2,3-difluorophenyl)boronic acid
212386-71-5 97%
25g
$198 2021-08-05
Alichem
A019117418-25g
(4-Ethoxy-2,3-difluorophenyl)boronic acid
212386-71-5 95%
25g
$257.40 2023-09-02
Chemenu
CM135258-5g
(4-Ethoxy-2,3-difluorophenyl)boronic acid
212386-71-5 97%
5g
$69 2021-08-05
abcr
AB232130-5 g
2,3-Difluoro-4-ethoxybenzeneboronic acid, 95%; .
212386-71-5 95%
5g
€113.30 2023-04-27

(4-Ethoxy-2,3-difluorophenyl)boronic acid 合成方法

(4-Ethoxy-2,3-difluorophenyl)boronic acid サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:212386-71-5)(4-Ethoxy-2,3-difluorophenyl)boronic acid
注文番号:A4592
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:27
価格 ($):220.0

(4-Ethoxy-2,3-difluorophenyl)boronic acid 関連文献

(4-Ethoxy-2,3-difluorophenyl)boronic acidに関する追加情報

Introduction to (4-Ethoxy-2,3-difluorophenyl)boronic Acid (CAS No. 212386-71-5)

(4-Ethoxy-2,3-difluorophenyl)boronic acid, with the CAS number 212386-71-5, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, plays a pivotal role in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of novel organic molecules.

The molecular structure of (4-Ethoxy-2,3-difluorophenyl)boronic acid consists of a phenyl ring substituted with ethoxy and two fluorine atoms at the 2 and 3 positions. This arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for use in medicinal chemistry and advanced material synthesis. The presence of both electron-withdrawing fluorine atoms and an electron-donating ethoxy group creates a delicate balance that influences reactivity and interaction with biological targets.

In recent years, the pharmaceutical industry has seen a surge in the use of boronic acids due to their versatility in drug design. Specifically, (4-Ethoxy-2,3-difluorophenyl)boronic acid has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. Its application in the development of kinase inhibitors, for instance, has shown promise in preclinical studies. These inhibitors are designed to modulate the activity of enzymes involved in cancer pathways, offering potential therapeutic benefits.

One of the most compelling aspects of (4-Ethoxy-2,3-difluorophenyl)boronic acid is its role in cross-coupling reactions. The boronic acid functional group is a critical component in these transformations, enabling the formation of carbon-carbon bonds under mild conditions. This reactivity has been leveraged to construct complex molecular architectures that are otherwise difficult to achieve through traditional synthetic methods. The ability to introduce fluorinated aromatic rings into drug candidates has further enhanced the pharmacological properties of these compounds, including improved metabolic stability and binding affinity.

The influence of fluorine atoms on the electronic properties of organic molecules is well-documented. In the case of (4-Ethoxy-2,3-difluorophenyl)boronic acid, the two fluorine substituents at the 2 and 3 positions create a region of high electron density adjacent to the boronic acid group. This electronic environment facilitates efficient participation in cross-coupling reactions while also influencing the overall shape and polarity of the molecule. These characteristics are particularly important when designing molecules that need to interact with biological targets such as proteins and enzymes.

Recent advancements in computational chemistry have also highlighted the importance of understanding the structural and electronic properties of organoboron compounds like (4-Ethoxy-2,3-difluorophenyl)boronic acid. Molecular modeling studies have revealed insights into how modifications at specific positions on the phenyl ring can alter reactivity and binding interactions. These findings have guided chemists in optimizing synthetic routes and improving yields for complex molecular constructions.

The synthesis of (4-Ethoxy-2,3-difluorophenyl)boronic acid itself presents unique challenges due to its sensitive functional groups. Boronic acids are known for their tendency to undergo oxidation under harsh conditions, which can lead to side reactions and reduced yields. However, recent methodologies have focused on milder reaction conditions and protective group strategies to mitigate these issues. These improvements have made it feasible to produce high-purity samples of this compound for use in research and industrial applications.

The applications of (4-Ethoxy-2,3-difluorophenyl)boronic acid extend beyond pharmaceuticals into other areas such as materials science. For example, boronic acids have been used to create functional polymers with tailored properties. The ability to incorporate fluorinated aromatic units into these polymers can lead to materials with enhanced thermal stability or specific recognition capabilities. Such materials are valuable in areas ranging from electronics to biomedicine.

In conclusion, (4-Ethoxy-2,3-difluorophenyl)boronic acid (CAS No. 212386-71-5) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in synthetic chemistry, particularly for constructing complex organic molecules with therapeutic potential. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow even further.

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